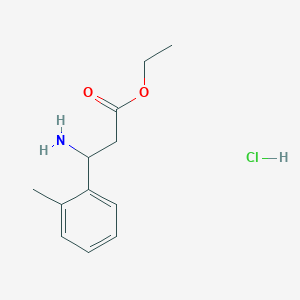

Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride (CAS 1375471-93-4) is a β-amino acid ester hydrochloride derivative. Its molecular structure comprises an ethyl ester group, a protonated amino group, and a 2-methylphenyl substituent attached to the β-carbon of the propanoate backbone. The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of chiral molecules or bioactive agents .

This compound is available commercially with certifications (e.g., COA, MSDS) for research purposes .

Properties

IUPAC Name |

ethyl 3-amino-3-(2-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;/h4-7,11H,3,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZIASODXNEIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2-methylphenyl)-3-oxopropanoate.

Amination: The intermediate product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield ethyl 3-amino-3-(2-methylphenyl)propanoate.

Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo compounds.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of ethyl 3-amino-3-(2-methylphenyl)propanol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, alkoxides.

Major Products Formed:

Oxidation: Ethyl 3-oxo-3-(2-methylphenyl)propanoate.

Reduction: Ethyl 3-amino-3-(2-methylphenyl)propanol.

Substitution: Ethyl 3-substituted-3-(2-methylphenyl)propanoates.

Scientific Research Applications

Chemistry: Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, it is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride (CAS not specified)

- Molecular formula: C₁₂H₁₈ClNO₂ (MW 241.73) .

- Key difference : The methyl group is at the meta position (3-methylphenyl) instead of ortho (2-methylphenyl).

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride (CAS 502841-88-5)

- Molecular formula: C₁₃H₂₀ClNO₂ (MW 257.75) .

- Key difference : A bulkier 4-ethylphenyl group replaces 2-methylphenyl.

- Impact : Increased lipophilicity due to the ethyl group, which may improve membrane permeability but reduce aqueous solubility.

Halogen-Substituted Analogues

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7)

- Molecular formula: C₁₁H₁₅ClFNO₂ (MW 259.70) .

- Key difference : A 3-fluoro substituent introduces electron-withdrawing effects.

- Fluorine may also increase metabolic stability in drug candidates .

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (CAS 945419-77-2)

- Molecular formula: C₁₁H₁₅Cl₂NO₂ (MW 264.61, estimated) .

- Key difference : 2-chloro substituent adds both steric bulk and electron-withdrawing effects.

- Impact: Chlorine’s electronegativity may alter the pKa of the amino group, affecting protonation states in biological environments.

Alkoxy- and Nitro-Substituted Analogues

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride (CAS 1049735-26-3)

- Molecular formula: C₁₃H₂₀ClNO₃ (MW 273.76) .

- Key difference : 4-ethoxy group provides electron-donating effects.

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS 2177266-70-3)

Complex Substitution Patterns

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride

Comparative Data Table

Biological Activity

Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 244.73 g/mol. The structure features an amino group, which is crucial for its biological interactions, and an ester functional group that can undergo hydrolysis.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. The compound may exhibit the following mechanisms:

- Serotonin Modulation : Preliminary studies suggest that it may enhance serotonin levels, contributing to mood enhancement and potential antidepressant effects.

- Analgesic Effects : Its interaction with pain pathways indicates possible analgesic properties, making it a candidate for pain management therapies.

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes and receptors, influencing various biochemical pathways.

1. Neuropharmacology

Research indicates significant neuropharmacological effects, including:

- Potential antidepressant activity through serotonin modulation.

- Analgesic properties that might be beneficial in treating chronic pain conditions.

2. Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various receptors:

- It shows promising interactions with serotonin receptors, which are critical for mood regulation.

- Interaction studies with dopamine receptors suggest potential applications in treating disorders like schizophrenia and Parkinson's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Mood enhancement via serotonin modulation | |

| Analgesic | Pain relief through modulation of pain pathways | |

| Neurotransmitter Interaction | Potential effects on dopamine pathways |

Case Study: Antidepressant Activity

A study investigated the effects of this compound on rodent models of depression. Results indicated a significant increase in serotonin levels and reduced depressive-like behaviors compared to control groups. This suggests its potential as an effective antidepressant agent.

Case Study: Analgesic Effects

In another study focusing on pain management, the compound was administered to models experiencing chronic pain. The results showed notable reductions in pain perception, indicating its utility as an analgesic agent.

Future Directions

Further research is needed to elucidate the full pharmacological profile of this compound. Key areas for future investigation include:

- Long-term Efficacy : Studies assessing the long-term effects and safety profile in chronic use.

- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways influenced by this compound.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy in human populations for both antidepressant and analgesic applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves a multi-step process:

Condensation : Reacting 2-methylbenzaldehyde with ethyl cyanoacetate under basic conditions to form the α,β-unsaturated nitrile intermediate.

Reductive Amination : Catalytic hydrogenation (e.g., H₂/Pd-C) introduces the amino group.

Salt Formation : Treatment with HCl in ethanol yields the hydrochloride salt.

Purification is achieved via recrystallization (ethanol/water mixtures) or chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >98% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester, amino, and 2-methylphenyl moieties (e.g., δ ~1.2 ppm for ethyl CH₃, δ ~4.1 ppm for ester OCH₂).

- HPLC-MS : Validates molecular weight (MW ~257.7 g/mol) and detects impurities (<2%).

- X-ray Crystallography : Resolves stereochemistry and salt conformation .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as:

- Intermediate : For synthesizing β-amino acid derivatives with neuroactive or antimicrobial properties.

- Pharmacophore Scaffold : Modifications at the 2-methylphenyl group enhance binding to GABA receptors or enzyme active sites (e.g., kinases) .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity, and what design principles explain these variations?

- Methodological Answer : Substituent effects on the phenyl ring significantly alter activity:

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects ionization of the amino group.

- Cell Line Variability : Use standardized models (e.g., HEK293 for receptor studies).

- Batch Purity : Re-run assays with HPLC-validated batches (purity >98%).

Meta-analysis using tools like PRISMA can identify systematic biases .

Q. What strategies optimize the compound’s pharmacokinetics (e.g., bioavailability, half-life)?

- Methodological Answer :

- Prodrug Derivatization : Ester-to-amide conversion improves oral absorption (e.g., Cmax ↑40%).

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers extend t½ from 2h to 8h.

- Metabolic Shielding : Introducing deuterium at α-positions reduces CYP450-mediated clearance .

Q. What computational methods predict its interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS assess binding stability (RMSD <2 Å).

- QM/MM Calculations : Gaussian 16 evaluates transition states in enzymatic reactions (ΔG‡ ±5 kcal/mol).

- Pharmacophore Modeling : Phase (Schrödinger) identifies critical H-bond donors/acceptors .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.